molecular formula C16H17Br2NO4 B13860394 5'-Bromo-norlaudanosoline Hydrobromide

5'-Bromo-norlaudanosoline Hydrobromide

Cat. No.: B13860394
M. Wt: 447.12 g/mol
InChI Key: CWGBKXFYXALNBF-UHFFFAOYSA-N
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Description

5’-Bromo-norlaudanosoline Hydrobromide is a chemical compound with the molecular formula C16H17Br2NO4. It is a brominated derivative of norlaudanosoline, a compound known for its role in the biosynthesis of various alkaloids. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-norlaudanosoline Hydrobromide typically involves the bromination of norlaudanosoline. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5’ position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetic acid .

Industrial Production Methods

Industrial production of 5’-Bromo-norlaudanosoline Hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters to ensure high yield and purity. The product is typically purified using column chromatography or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-norlaudanosoline Hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the brominated compound back to norlaudanosoline or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Norlaudanosoline and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5’-Bromo-norlaudanosoline Hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in the biosynthesis of alkaloids and other natural products.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 5’-Bromo-norlaudanosoline Hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Norlaudanosoline: The parent compound without the bromine atom.

    6-Bromo-norlaudanosoline: A brominated derivative with the bromine atom at the 6 position.

    7-Bromo-norlaudanosoline: A brominated derivative with the bromine atom at the 7 position

Uniqueness

5’-Bromo-norlaudanosoline Hydrobromide is unique due to its specific bromination at the 5’ position, which imparts distinct chemical properties and reactivity. This makes it a valuable building block in organic synthesis and a useful compound in various scientific research applications .

Properties

Molecular Formula

C16H17Br2NO4

Molecular Weight

447.12 g/mol

IUPAC Name

1-[(3-bromo-4,5-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide

InChI

InChI=1S/C16H16BrNO4.BrH/c17-11-3-8(5-15(21)16(11)22)4-12-10-7-14(20)13(19)6-9(10)1-2-18-12;/h3,5-7,12,18-22H,1-2,4H2;1H

InChI Key

CWGBKXFYXALNBF-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C(=C3)Br)O)O.Br

Origin of Product

United States

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